molecular formula C12H16O2 B15320290 [1-(4-Ethoxyphenyl)cyclopropyl]methanol CAS No. 88934-81-0

[1-(4-Ethoxyphenyl)cyclopropyl]methanol

Cat. No.: B15320290
CAS No.: 88934-81-0
M. Wt: 192.25 g/mol
InChI Key: SBQVQHUIRHTNFG-UHFFFAOYSA-N
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Description

[1-(4-Ethoxyphenyl)cyclopropyl]methanol is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with an ethoxyphenyl substituent on the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Ethoxyphenyl)cyclopropyl]methanol typically involves the cyclopropanation of an appropriate precursor, such as a styrene derivative, followed by functional group transformations. One common method involves the reaction of 4-ethoxyphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

[1-(4-Ethoxyphenyl)cyclopropyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(4-Ethoxyphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • [1-(4-Methoxyphenyl)cyclopropyl]methanol
  • [1-(4-Chlorophenyl)cyclopropyl]methanol
  • [1-(4-Bromophenyl)cyclopropyl]methanol

Comparison: Compared to its analogs, [1-(4-Ethoxyphenyl)cyclopropyl]methanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

88934-81-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

[1-(4-ethoxyphenyl)cyclopropyl]methanol

InChI

InChI=1S/C12H16O2/c1-2-14-11-5-3-10(4-6-11)12(9-13)7-8-12/h3-6,13H,2,7-9H2,1H3

InChI Key

SBQVQHUIRHTNFG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2)CO

Origin of Product

United States

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